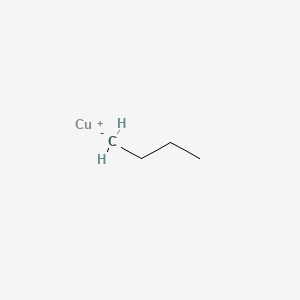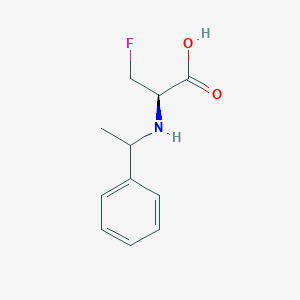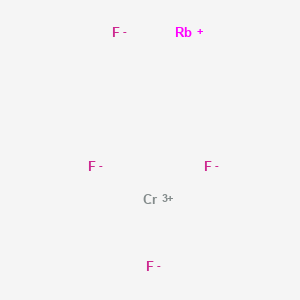
Chromium(3+) rubidium fluoride (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+) rubidium fluoride (1/1/4) is an inorganic compound composed of chromium in the +3 oxidation state, rubidium, and fluoride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(3+) rubidium fluoride can be synthesized through the reaction of chromium(III) oxide with hydrofluoric acid in the presence of rubidium fluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of chromium(3+) rubidium fluoride involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as purification of chromium(III) oxide, preparation of hydrofluoric acid, and controlled addition of rubidium fluoride to achieve the desired stoichiometry .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(3+) rubidium fluoride undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be further oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states of chromium using suitable reducing agents.
Substitution: Fluoride ions in the compound can be substituted with other halide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halide exchange reactions can be facilitated using halide salts in aqueous or non-aqueous solvents.
Major Products Formed
Oxidation: Higher oxidation states of chromium compounds.
Reduction: Lower oxidation states of chromium compounds.
Substitution: Formation of new halide compounds with different halide ions.
Applications De Recherche Scientifique
Chromium(3+) rubidium fluoride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of chromium(3+) rubidium fluoride involves its interaction with molecular targets such as enzymes and proteins. Chromium(3+) ions can influence enzyme activity by binding to specific sites, altering their conformation and function. This interaction can affect various metabolic pathways, including glucose metabolism and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) fluoride: Similar in composition but lacks rubidium ions.
Rubidium fluoride: Contains rubidium and fluoride ions but lacks chromium.
Chromium(III) chloride: Contains chromium in the +3 oxidation state but with chloride ions instead of fluoride.
Propriétés
Numéro CAS |
37196-54-6 |
|---|---|
Formule moléculaire |
CrF4Rb |
Poids moléculaire |
213.458 g/mol |
Nom IUPAC |
chromium(3+);rubidium(1+);tetrafluoride |
InChI |
InChI=1S/Cr.4FH.Rb/h;4*1H;/q+3;;;;;+1/p-4 |
Clé InChI |
KROWFXAVHUTGGN-UHFFFAOYSA-J |
SMILES canonique |
[F-].[F-].[F-].[F-].[Cr+3].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



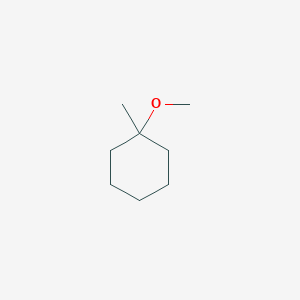
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
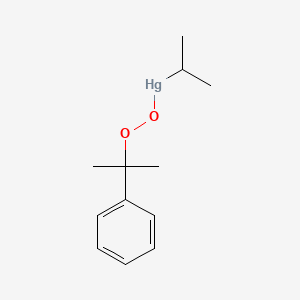
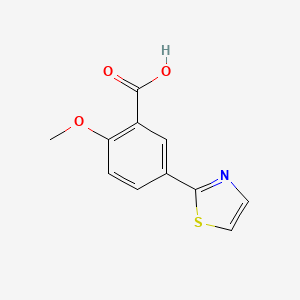
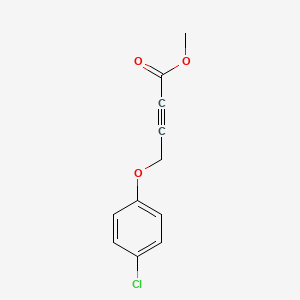
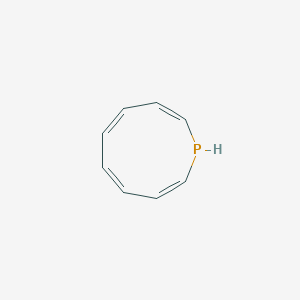

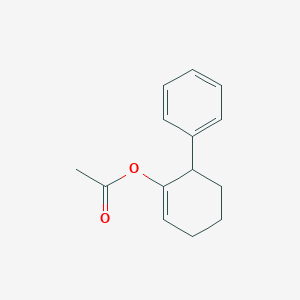
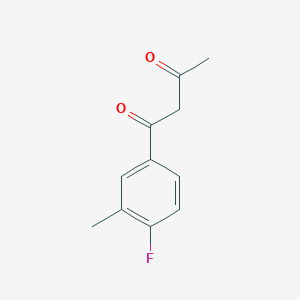

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
